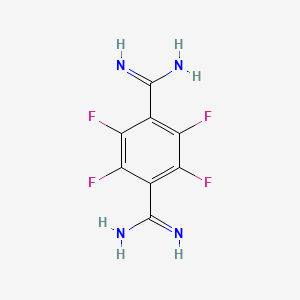
1,4-Diamidino-2,3,5,6-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- is an organic compound characterized by the presence of four fluorine atoms attached to a benzene ring, along with two carboximidamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- can be synthesized through the reaction of 2,3,5,6-tetrafluoroterephthaloyl chloride with ammonia or an amine. The reaction typically involves dissolving the terephthaloyl chloride in an organic solvent, such as dichloromethane, and then adding the ammonia or amine under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide groups to amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrafluoroterephthalic acid.
Reduction: Formation of tetrafluoroterephthalic diamine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The carboximidamide groups can form hydrogen bonds and interact with biological molecules, potentially influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzenedicarboximidamide: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluoroterephthalic acid: Contains carboxylic acid groups instead of carboximidamide groups.
1,4-Diaminobenzene, 2,3,5,6-tetrafluoro-: Contains amino groups instead of carboximidamide groups.
Uniqueness
1,4-Benzenedicarboximidamide, 2,3,5,6-tetrafluoro- is unique due to the presence of both fluorine atoms and carboximidamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
885958-45-2 |
|---|---|
Molekularformel |
C8H6F4N4 |
Molekulargewicht |
234.15 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluorobenzene-1,4-dicarboximidamide |
InChI |
InChI=1S/C8H6F4N4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H3,13,14)(H3,15,16) |
InChI-Schlüssel |
KMUBDCOLCJILAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)C(=N)N)F)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)


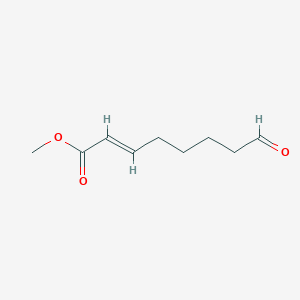
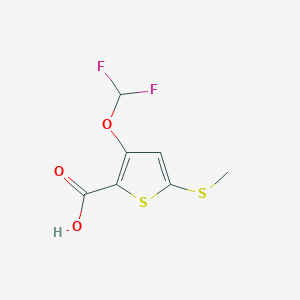
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
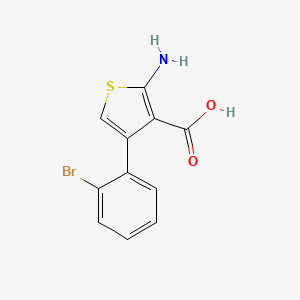
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
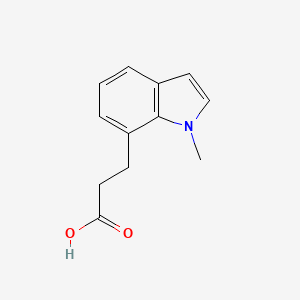


![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
